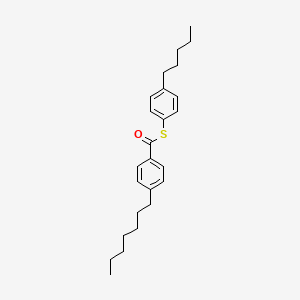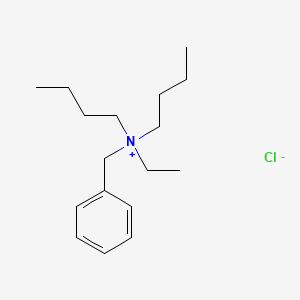
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C17H30ClN. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N-benzyl-N-butyl-N-ethylamine with butyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N-Benzyl-N-butyl-N-ethylbutan-1-aminium hydroxide .
科学的研究の応用
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is used in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Industry: It is used in the formulation of cleaning agents, disinfectants, and fabric softeners.
作用機序
The mechanism of action of N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride involves its interaction with cell membranes. As a surfactant, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its application as a disinfectant and in drug delivery systems .
類似化合物との比較
Similar Compounds
Benzyltri-n-butylammonium chloride: Similar in structure but with different alkyl groups attached to the nitrogen atom.
N-tert-Butylbenzenesulfinimidoyl chloride: Another quaternary ammonium compound with different functional groups
Uniqueness
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride is unique due to its specific combination of benzyl, butyl, and ethyl groups attached to the nitrogen atom. This unique structure imparts specific surfactant properties that are valuable in various applications .
特性
CAS番号 |
61241-03-0 |
|---|---|
分子式 |
C17H30ClN |
分子量 |
283.9 g/mol |
IUPAC名 |
benzyl-dibutyl-ethylazanium;chloride |
InChI |
InChI=1S/C17H30N.ClH/c1-4-7-14-18(6-3,15-8-5-2)16-17-12-10-9-11-13-17;/h9-13H,4-8,14-16H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
FBRKMAPZDDBCHJ-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](CC)(CCCC)CC1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


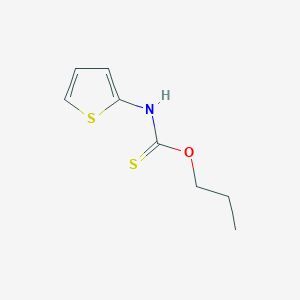
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
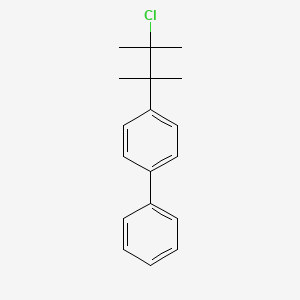
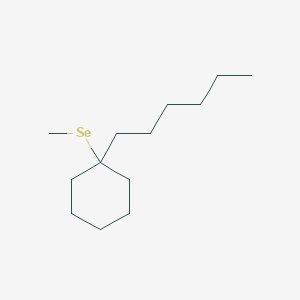
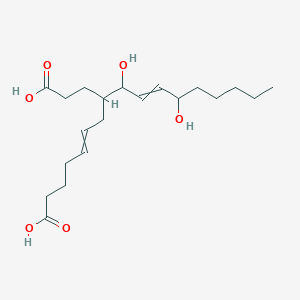
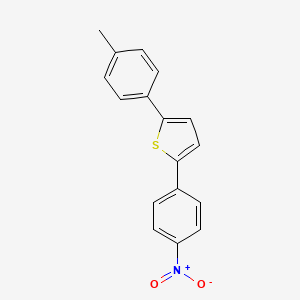
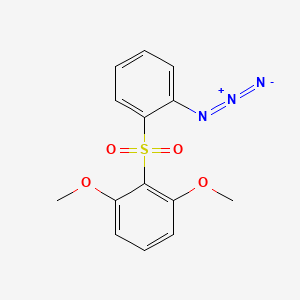
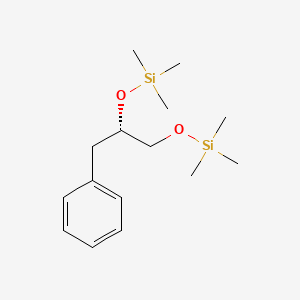
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)


